![molecular formula C11H26N2S2 B12550903 Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis- CAS No. 190121-81-4](/img/structure/B12550903.png)
Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- is a chemical compound with a complex structure that includes sulfur and nitrogen atoms. It is known for its distinctive odor and is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- typically involves the reaction of ethanethiol with a propanediylbis(ethylimino) compound under controlled conditions. The reaction is carried out in the presence of a catalyst and requires specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of advanced equipment and techniques to control the reaction environment and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: It can be reduced to form simpler thiol compounds.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include disulfides, simpler thiols, and substituted ethanethiol derivatives. These products have various applications in chemical synthesis and industrial processes.
Applications De Recherche Scientifique
Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanethiol, 2,2’-[1,3-propanediylbis(methylimino)]bis-: A similar compound with a methyl group instead of an ethyl group.
2,2’-(Ethylenedioxy)diethanethiol: Another related compound with an ethylenedioxy group.
Uniqueness
Ethanethiol, 2,2’-[1,3-propanediylbis(ethylimino)]bis- is unique due to its specific structure, which includes both sulfur and nitrogen atoms This structure gives it distinct chemical properties and reactivity compared to similar compounds
Propriétés
Numéro CAS |
190121-81-4 |
|---|---|
Formule moléculaire |
C11H26N2S2 |
Poids moléculaire |
250.5 g/mol |
Nom IUPAC |
2-[ethyl-[3-[ethyl(2-sulfanylethyl)amino]propyl]amino]ethanethiol |
InChI |
InChI=1S/C11H26N2S2/c1-3-12(8-10-14)6-5-7-13(4-2)9-11-15/h14-15H,3-11H2,1-2H3 |
Clé InChI |
QDMJFAAQWFACMI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCN(CC)CCS)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


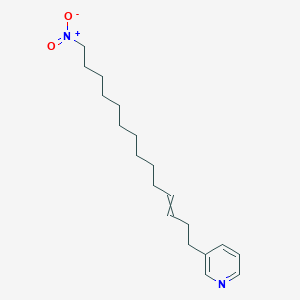
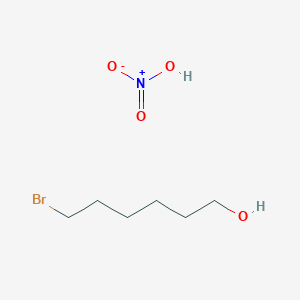
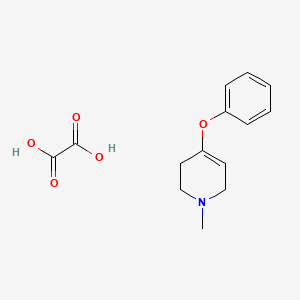
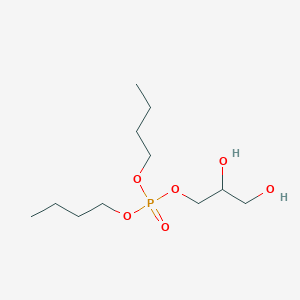

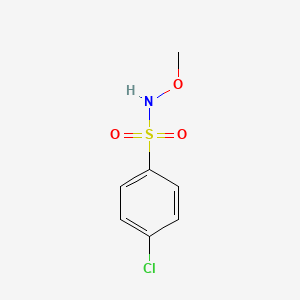
![3-[Methyl(4-nitrophenyl)amino]-2-oxopropanal](/img/structure/B12550866.png)

![Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B12550878.png)
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)


![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)

